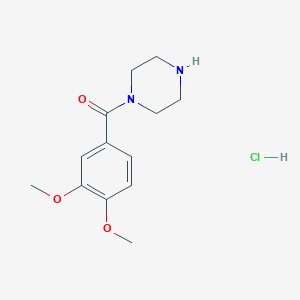

1-(3,4-Dimethoxybenzoyl)piperazine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 1-(3,4-Dimethoxybenzoyl)piperazine hydrochloride typically involves the reaction of 3,4-dimethoxybenzoic acid with piperazine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

1-(3,4-Dimethoxybenzoyl)piperazine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(3,4-Dimethoxybenzoyl)piperazine hydrochloride serves as a valuable building block in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to participate in reactions that yield derivatives with enhanced therapeutic properties.

- Anticancer Activity : Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines, suggesting potential applications in cancer therapy.

- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve the disruption of bacterial cell wall synthesis.

Neuropharmacology

The piperazine moiety is known for its psychoactive properties. Compounds containing piperazine structures have been investigated for their effects on neurotransmitter systems.

- Anxiolytic Effects : Some derivatives of this compound have been evaluated for their anxiolytic effects in animal models. These studies suggest that the compound may modulate serotonin receptors, contributing to reduced anxiety levels.

- Cognitive Enhancement : There is ongoing research into the potential cognitive-enhancing effects of piperazine derivatives, which may lead to applications in treating cognitive disorders.

Data Tables

| Application Area | Potential Effects | References |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Antimicrobial | Activity against bacteria | |

| Neuropharmacology | Anxiolytic and cognitive enhancement |

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer efficacy of various piperazine derivatives, including this compound. In vitro tests demonstrated significant reductions in tumor cell viability across several cancer types. The study reported a dose-dependent inhibition of tumor growth in xenograft models.

Case Study 2: Antimicrobial Testing

In vitro antimicrobial assays were conducted using this compound against Staphylococcus aureus. The compound exhibited minimum inhibitory concentrations (MIC) as low as 8 µg/mL, indicating strong antimicrobial potential. Further investigations are required to elucidate the exact mechanisms involved.

Wirkmechanismus

The mechanism of action of 1-(3,4-Dimethoxybenzoyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Vergleich Mit ähnlichen Verbindungen

1-(3,4-Dimethoxybenzoyl)piperazine hydrochloride can be compared with other similar compounds, such as:

1-(3,4-Dimethoxyphenyl)piperazine: This compound lacks the benzoyl group, which affects its binding affinity and specificity for certain targets.

1-(3,4-Methylenedioxybenzoyl)piperazine: The presence of a methylenedioxy group instead of dimethoxy groups alters its chemical reactivity and biological activity.

1-(3,4-Dimethoxybenzoyl)piperidine: Substitution of the piperazine ring with a piperidine ring changes its pharmacokinetic properties and potential therapeutic applications.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physicochemical properties and biological activities, making it a valuable compound in various research fields .

Biologische Aktivität

1-(3,4-Dimethoxybenzoyl)piperazine hydrochloride is a synthetic compound belonging to the piperazine class, which has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H18N2O3 and a molecular weight of 250.29 g/mol. Its structure features a piperazine ring substituted with a 3,4-dimethoxybenzoyl group, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Enzymatic Inhibition : The compound has shown potential in inhibiting enzymes such as acetylcholinesterase (AChE), which is significant for neuropharmacological applications. Studies indicate that piperazine derivatives can bind at both the peripheral anionic site and catalytic sites of AChE, affecting neurotransmitter levels in the brain .

- Receptor Modulation : It acts on histamine H3 receptors and sigma-1 receptors, exhibiting antagonistic properties that may lead to analgesic effects. Research has demonstrated that similar compounds can enhance pain relief by modulating these receptors .

Biological Activities

The compound exhibits a range of biological activities:

- Antinociceptive Effects : Preclinical studies suggest that it may provide pain relief through dual targeting of H3 and sigma-1 receptors. This dual action could improve existing pain therapies .

- Neuroprotective Properties : The inhibition of AChE suggests potential applications in treating neurodegenerative diseases like Alzheimer's by preventing the breakdown of acetylcholine .

- Antioxidant Activity : Some derivatives have been reported to possess antioxidant properties, contributing to cellular protection against oxidative stress .

Case Studies and Experimental Data

A selection of studies highlights the efficacy and safety profile of this compound:

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption characteristics due to its solubility in organic solvents. This property enhances its bioavailability when administered in therapeutic formulations.

Comparison with Similar Compounds

A comparative analysis with related compounds reveals distinct differences in biological activity:

| Compound | Binding Affinity | Biological Activity |

|---|---|---|

| 1-(3,4-Dimethoxyphenyl)piperazine | Moderate | Less effective as an AChE inhibitor |

| 1-(3,4-Methylenedioxybenzoyl)piperazine | High | Enhanced receptor activity but different pharmacokinetics |

| 1-(3,4-Dimethoxybenzoylpiperidine) | Variable | Altered therapeutic applications due to structural differences |

Eigenschaften

IUPAC Name |

(3,4-dimethoxyphenyl)-piperazin-1-ylmethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3.ClH/c1-17-11-4-3-10(9-12(11)18-2)13(16)15-7-5-14-6-8-15;/h3-4,9,14H,5-8H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKTBBCWREWWPIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2CCNCC2)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.